molecular formula C₂₄H₂₉FN₆O₅ B1663059 Dovitinib lactate CAS No. 915769-50-5

Dovitinib lactate

Cat. No. B1663059
M. Wt: 500.5 g/mol
InChI Key: NOGSKCDVWBOZAQ-DJOSVPKASA-N
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Description

Dovitinib lactate is an orally active small molecule that exhibits potent inhibitory activity against multiple RTKs involved in tumor growth and angiogenesis . It is currently under clinical development by Allarity Therapeutics and is in Phase II for Solid Tumor .


Molecular Structure Analysis

The molecular structure of Dovitinib lactate is characterized by a chemical formula of C21H21FN6O . The average weight is 392.438 and the monoisotopic weight is 392.176087483 .


Chemical Reactions Analysis

Dovitinib lactate is eliminated predominantly via oxidative metabolism, with prominent primary biotransformations including hydroxylation on the fluorobenzyl ring and N-oxidation and carbon oxidation on the methylpiperazine moiety .


Physical And Chemical Properties Analysis

Dovitinib lactate has a molecular formula of C24H27FN6O4 and a molecular weight of 482.52 . It is soluble up to 90 mg/mL in DMSO .

Scientific Research Applications

Summary of the Application

Dovitinib, a potent FGFR inhibitor, has demonstrated antitumor activity in heavily pretreated patients with FGFR pathway–amplified breast cancer . It was evaluated in combination with fulvestrant, a drug used for treating hormone receptor (HR) positive metastatic breast cancer in postmenopausal women .

Methods of Application or Experimental Procedures

In a randomized, placebo-controlled phase II trial, postmenopausal patients with HR+, HER2− advanced breast cancer that had progressed during or after prior endocrine therapy were given fulvestrant plus dovitinib .

2. Application in Advanced Melanoma Treatment

Summary of the Application

Dovitinib (TKI258) is an orally available inhibitor of fibroblast growth factor (FGF), VEGF, and platelet-derived growth factor receptors. It was evaluated for the treatment of advanced melanoma .

Methods of Application or Experimental Procedures

In a phase I/II dose–escalation study, dovitinib was administered at doses ranging from 200 to 500 mg/d to patients with advanced melanoma resistant or refractory to standard therapies or for whom no standard therapy was available .

Results or Outcomes

The most frequently reported adverse events were fatigue, diarrhea, and nausea. The maximum tolerated dose was 400 mg/d. The best tumor response was stable disease, which was observed in 12 patients .

3. Application in Gastrointestinal Stromal Tumor (GIST) Treatment

Summary of the Application

Dovitinib lactate is under clinical development by Allarity Therapeutics and currently in Phase II for Gastrointestinal Stromal Tumor (GIST) . It inhibits PDGFR beta, CSF 1R, KIT, FLT3, VEGFR, TrkA, RET and FGFRs .

Results or Outcomes

The specific results or outcomes for this application are not detailed in the available resources. As it is currently in Phase II of clinical development, results are likely still being collected and analyzed .

4. Application in Hepatocellular Carcinoma Treatment

Summary of the Application

Dovitinib lactate is under development for the treatment of hepatocellular carcinoma . It inhibits PDGFR beta, CSF 1R, KIT, FLT3, VEGFR, TrkA, RET and FGFRs .

Results or Outcomes

The specific results or outcomes for this application are not detailed in the available resources. As it is currently under development, results are likely still being collected and analyzed .

5. Application in Pancreatic Neuroendocrine Tumors Treatment

Summary of the Application

Dovitinib lactate is being studied for its effectiveness in treating patients with pancreatic neuroendocrine tumors . It may stop the growth of tumor cells by blocking some of the enzymes needed for cell growth .

Results or Outcomes

The specific results or outcomes for this application are not detailed in the available resources. As it is currently under study, results are likely still being collected and analyzed .

6. Application in Solid Tumor Treatment

Summary of the Application

Dovitinib lactate is under clinical development by Allarity Therapeutics and currently in Phase I for Solid Tumor . It inhibits PDGFR beta, CSF 1R, KIT, FLT3, VEGFR, TrkA, RET and FGFRs .

Results or Outcomes

The specific results or outcomes for this application are not detailed in the available resources. As it is currently in Phase I of clinical development, results are likely still being collected and analyzed .

Safety And Hazards

Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

Future Directions

Dovitinib lactate is currently in Phase II for Solid Tumor . According to GlobalData, Phase II drugs for Solid Tumor have a 21% phase transition success rate (PTSR) indication benchmark for progressing into Phase III . Future directions also include combination therapy with osimertinib .

properties

IUPAC Name

4-amino-5-fluoro-3-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-quinolin-2-one;2-hydroxypropanoic acid;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21FN6O.C3H6O3.H2O/c1-27-7-9-28(10-8-27)12-5-6-14-16(11-12)25-20(24-14)18-19(23)17-13(22)3-2-4-15(17)26-21(18)29;1-2(4)3(5)6;/h2-6,11H,7-10H2,1H3,(H,24,25)(H3,23,26,29);2,4H,1H3,(H,5,6);1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDPVYZNVVQQULH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)O.CN1CCN(CC1)C2=CC3=C(C=C2)N=C(N3)C4=C(C5=C(C=CC=C5F)NC4=O)N.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29FN6O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dovitinib lactate

CAS RN

915769-50-5
Record name Dovitinib lactate [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0915769505
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propanoic acid, 2-hydroxy-, compd. with 4-amino-5-fluoro-3-[6-(4-methyl-1-piperazinyl)-1H-benzimidazol-2-yl]-2(1H)-quinolinone, hydrate (1:1:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DOVITINIB LACTATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/69VKY8P7EA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
90
Citations
M Quintela-Fandino, R Colomer - Drugs of the Future, 2013 - researchgate.net
… Dovitinib lactate treatment in additional oncology models of … addiction targets, dovitinib lactate showed considerable antitumor … In addition, dovitinib lactate induced apoptosis in primary …
Number of citations: 2 www.researchgate.net
E Angevin, JA Lopez, A Pande, C Moldovan… - Journal of Clinical …, 2009 - ascopubs.org
3563 Background: TKI258 is a potent receptor tyrosine kinase inhibitor (TKI) that selectively targets VEGFR, PDGFR, FGFR, CSF1R, c-KIT, RET, TrKA, and FLT3. Compared to other TKI …
Number of citations: 30 ascopubs.org
KB Kim, J Saro, SS Moschos, P Hwu… - Journal of Clinical …, 2008 - ascopubs.org
9026 Background: TKI258 is an inhibitor of type III to V RTKs including VEGF-Rs, FGF-Rs (FGF-R1, 2 and 3), PDGFR-β, c- KIT and FLT3 with preclinical pharmacology profile consistent …
Number of citations: 17 ascopubs.org
SH Sohn, HJ Sul, B Kim, BJ Kim, HS Kim… - Journal of …, 2021 - ncbi.nlm.nih.gov
… In the present study, we investigated anticancer mechanisms in the KM12SM cell line using three different form of dovitinib (dovitinib (free base), dovitinib lactate (mono acid), and …
Number of citations: 4 www.ncbi.nlm.nih.gov
T Milosavljevic, EJ Chouest, CE Anthony, A Dirige… - Cancer Research, 2017 - AACR
… In this study we tested effectiveness of six TK inhibitors (TKIs) [Dovitinib lactate, Regorafenib… NETs was tested for their antiangiogenic response to six TKIs [Dovitinib lactate (D): n=164, …
Number of citations: 0 aacrjournals.org
SH Sohn, HJ Sul, BJ Kim, HS Kim, DY Zang - International Journal of …, 2022 - mdpi.com
Tropomyosin receptor kinase (TRK) and receptor tyrosine kinase (RTK class VII) expression are important in many human diseases, especially cancers, including colorectal, lung, and …
Number of citations: 3 www.mdpi.com
MM Shi, M Motwani, J Wang, M Steed… - Journal of Clinical …, 2008 - ascopubs.org
… Background: TKI258 (dovitinib lactate), is a multi-tyrosine kinase inhibitor of VEGF receptors-1,2,3, FGF receptors-1, 2, 3, PDGFR-β, c-KIT and FLT3. To evaluate the pharmacodynamic …
Number of citations: 5 ascopubs.org
M Shi, KB Kim, J Chesney, X Wang… - Journal of Clinical …, 2009 - ascopubs.org
… Background: TKI258 (dovitinib lactate), is a multi-tyrosine kinase inhibitor of VEGF receptors-1,2,3, FGF receptors-1, 2, 3, PDGFR-β, and c-KIT. A phase I study was conducted to …
Number of citations: 5 ascopubs.org
X Wang, J Saro, Z Wei, MM Shi, J Xia… - Journal of Clinical …, 2008 - ascopubs.org
… Background: TKI258 (dovitinib lactate), an inhibitor of type III-V receptor tyrosine kinases (RTK), is being evaluated in multiple Phase I trials, including acute myeloid leukemia (AML), …
Number of citations: 4 ascopubs.org
KB Kim, J Chesney, D Robinson, H Gardner… - Clinical Cancer …, 2011 - AACR
Purpose: Dovitinib (TKI258) is an orally available inhibitor of fibroblast growth factor (FGF), VEGF, and platelet-derived growth factor receptors. This phase I/II dose–escalation study was …
Number of citations: 139 aacrjournals.org

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